6-(3-Chlorophenyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3-chlorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUJRQVKHKZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 6 3 Chlorophenyl Pyridin 3 Amine
Reactions Involving the Aminopyridine Moiety
The aminopyridine portion of 6-(3-Chlorophenyl)pyridin-3-amine is rich in chemical reactivity, primarily centered around the amino group and the pyridine (B92270) ring itself.
Electrophilic Substitutions on the Amino Group
The primary amino group in this compound is a nucleophilic center and readily undergoes electrophilic substitution. Acylation and alkylation are common transformations that modify the properties and reactivity of the parent molecule.
Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. For instance, the reaction with acetic anhydride (B1165640) can yield N-(6-(3-chlorophenyl)pyridin-3-yl)acetamide. This transformation is often employed to protect the amino group and modulate its electronic influence on the pyridine ring during subsequent reactions. sigmaaldrich.comresearchgate.net The use of a base like pyridine can facilitate the reaction by neutralizing the acid byproduct. nih.govresearchgate.net
Alkylation: N-alkylation of the amino group introduces alkyl substituents, leading to secondary or tertiary amines. This reaction typically involves the use of alkyl halides. youtube.comwikipedia.org However, direct alkylation of primary amines can sometimes lead to over-alkylation, yielding a mixture of products. masterorganicchemistry.com To achieve selective monoalkylation, alternative strategies such as reductive amination or the use of specific N-aminopyridinium salts have been developed for analogous systems. nih.gov
| Reactant | Reagent | Product | Conditions | Yield | Reference |
| Aniline | Acetic Anhydride | Acetanilide | Aqueous NaHCO3 | Good | researchgate.net |
| Steroid with -OH | Acetic Anhydride | Acetylated Steroid | Pyridine, RT or 70°C | - | researchgate.net |
| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine | - | Mixture | masterorganicchemistry.com |
Nucleophilic Additions and Condensation Reactions
The amino group of this compound can act as a nucleophile, participating in addition and condensation reactions, most notably with carbonyl compounds to form imines.
Imine Formation: The reaction of primary amines with aldehydes or ketones yields imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comacs.org For example, the reaction of an aminopyridine with an aldehyde like benzaldehyde (B42025) would produce the corresponding N-benzylideneaminopyridine derivative. The pH of the reaction medium is a critical parameter, with a mildly acidic environment often favoring the reaction. masterorganicchemistry.com
| Amine Reactant | Carbonyl Reactant | Product | Conditions | Reference |
| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | Mildly Acidic (e.g., pH ~5) | masterorganicchemistry.com |
| Benzylamine | Benzaldehyde | N-Benzylidenebenzylamine | Neat, Microwave | youtube.com |
Diazotization and Subsequent Transformations (e.g., Coupling Reactions)
The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a variety of transformations.
Diazotization: Treatment of the aminopyridine with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures, leads to the formation of a diazonium salt. nih.govorganic-chemistry.org
Sandmeyer Reaction: The resulting diazonium salt can undergo a range of substitution reactions, collectively known as Sandmeyer reactions, where the diazonium group is replaced by various substituents. nih.govyoutube.com For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce chloro, bromo, or cyano groups, respectively, onto the pyridine ring at the position of the original amino group. nih.gov
Azo Coupling: Diazonium salts can also act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. This is known as azo coupling. researchgate.net
| Diazonium Salt Reaction | Reagent | Product Type | Reference |
| Sandmeyer (Chlorination) | CuCl | Aryl Chloride | nih.gov |
| Sandmeyer (Bromination) | CuBr | Aryl Bromide | nih.gov |
| Sandmeyer (Cyanation) | CuCN | Aryl Cyanide | nih.gov |
| Azo Coupling | Activated Aromatic Ring | Azo Compound | researchgate.net |
Modifications at the Chlorophenyl Substituent
The 3-chlorophenyl ring provides another site for chemical modification, allowing for the introduction of further structural diversity.
Functional Group Interconversions on the Phenyl Ring
The chlorine atom on the phenyl ring is a functional group that can potentially be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups.
Nucleophilic Aromatic Substitution (SNA_r): The direct replacement of the chlorine atom by a nucleophile is generally challenging on an unactivated phenyl ring. For S_NAr to proceed readily, the aromatic ring usually needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.netnih.gov In the case of this compound, the chlorine is at the meta position relative to the point of attachment to the pyridine ring, and the pyridine ring itself is only moderately activating or deactivating depending on the reaction conditions. Therefore, direct nucleophilic substitution of the chlorine is expected to be difficult.
Palladium-Catalyzed Cross-Couplings for Further Arylation
A more versatile and widely used approach for modifying the chlorophenyl substituent involves palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: The chlorine atom can be replaced with a variety of aryl or heteroaryl groups through the Suzuki-Miyaura coupling reaction. researchgate.netwikipedia.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base, reacting the chlorophenyl compound with a boronic acid or boronate ester. This method is highly valued for its functional group tolerance. libretexts.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the chlorophenyl group with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. This reaction is a powerful tool for the synthesis of more complex arylamine structures.
| Reaction Name | Coupling Partner | Bond Formed | Key Components | Reference |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C-C (Aryl-Aryl) | Pd Catalyst, Ligand, Base | researchgate.netwikipedia.org |
| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | C-N (Aryl-Amine) | Pd Catalyst, Ligand, Base |
Heterocyclic Annulation Reactions for Fused Ring Systems
The presence of the amino group at the C-3 position and the pyridine nitrogen at position 1 makes this compound a suitable precursor for the synthesis of various fused nitrogen-containing heterocycles. These annulation reactions typically involve the participation of the amino group and an adjacent carbon atom of the pyridine ring to build a new five- or six-membered ring.
The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold classically proceeds from the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound (the Tchitchibabin reaction) or through other modern variations involving multicomponent reactions. organic-chemistry.orgnih.gov These methods involve the cyclization between the pyridine ring nitrogen and the exocyclic amino group at the C-2 position.
However, the starting material is a 3-aminopyridine (B143674) derivative. Direct annulation of this compound using classical methods for imidazo[1,2-a]pyridines is not feasible due to the position of the amino group. Instead, the cyclization involves the amino group at C-3 and the pyridine nitrogen (N-1), which leads to the formation of the isomeric imidazo[1,5-a]pyridine (B1214698) ring system. rsc.orgorganic-chemistry.org A variety of synthetic strategies have been developed for this purpose. For instance, a transition-metal-free approach using molecular iodine can achieve the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines through an sp3 C–H amination reaction. rsc.org Another method involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org
A general plausible route to a 6-(3-chlorophenyl)-substituted imidazo[1,5-a]pyridine would involve the transformation of the 3-amino group into a suitable precursor that can then cyclize onto the pyridine ring. For example, reaction with a reagent that introduces a two-carbon unit would be required.
Table 1: General Methods for Imidazo[1,5-a]pyridine Synthesis Potentially Adaptable for this compound Derivatives
| Starting Material Type | Reagents & Conditions | Product Type | Reference(s) |
|---|---|---|---|
| 2-Pyridyl Ketones, Alkylamines | I₂, NaOAc, one-pot | Imidazo[1,5-a]pyridines | rsc.org |
| 2-(Aminomethyl)pyridines, Nitroalkanes | Polyphosphoric acid (PPA), 110 °C | Imidazo[1,5-a]pyridines | beilstein-journals.org |
| Pyridine Ketone, Benzylamine | Cu(II) catalyst, O₂ (oxidant) | 1,3-Diarylated Imidazo[1,5-a]pyridines | organic-chemistry.org |
The pyrazolo[3,4-b]pyridine ring system is another important fused heterocyclic scaffold. Syntheses can be broadly categorized into two approaches: constructing the pyridine ring onto a pre-existing pyrazole (B372694) (most common) or annulating the pyrazole ring onto a pyridine core. nih.govmdpi.com For a substrate like this compound, the latter approach is relevant.
This strategy typically requires a pyridine bearing two functional groups in a 1,2-relationship that can react with a hydrazine (B178648) derivative. For instance, a 3-aminopyridine with a formyl, acetyl, or cyano group at the C-2 or C-4 position can serve as a precursor. Therefore, the synthesis of a pyrazolo[3,4-b]pyridine from this compound would necessitate a preliminary functionalization step.
A potential synthetic pathway could involve:
Introduction of a carbonyl or cyano group at the C-2 or C-4 position of the pyridine ring.
Condensation of the resulting intermediate with hydrazine or a substituted hydrazine. The amino group at C-3 and the newly introduced group at the adjacent position would react to form the pyrazole ring, yielding the desired fused system.
For example, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones is a known method for forming the pyrazolo[3,4-b]pyridine skeleton. mdpi.com While this builds the pyridine ring, the reverse approach, cyclizing a hydrazine onto an amino-ketone substituted pyridine, follows similar chemical principles of condensation and cyclization.
Table 2: General Strategies for Pyrazolo[3,4-b]pyridine Synthesis
| Starting Material Type | Key Reaction | Product | Reference(s) |
|---|---|---|---|
| 5-Aminopyrazole, α,β-Unsaturated Ketone | Cyclization in presence of ZrCl₄ catalyst | 4-Substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | 4-Chloro-1H-pyrazolo[3,4-b]pyridines | nih.gov |
Pyrido-fused Pyrimidines: The annulation of a pyrimidine (B1678525) ring onto a pyridine core can lead to four possible isomers, with pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines being of significant interest. nih.govnih.gov The synthesis of these systems from a pyridine starting material generally requires an ortho-amino-cyano, ortho-amino-ester, or ortho-amino-carboxamide functionality on the pyridine ring. jocpr.comrsc.org
Consequently, to utilize this compound as a precursor, it must first be functionalized to introduce a cyano, carboxylate, or related group at either the C-2 or C-4 position. For example, a 2-cyano-3-aminopyridine derivative could be cyclized with reagents like formic acid, isothiocyanates, or guanidine (B92328) to construct the fused pyrimidine ring. nih.govjocpr.com
Several synthetic strategies for pyrido[2,3-d]pyrimidines start from pre-formed pyrimidines. nih.govnih.gov However, building from a pyridine is also well-established. One approach involves the reaction of 2-aminonicotinonitriles (which could be conceptually derived from 3-aminopyridines) with various one-carbon synthons. jocpr.com
Pyrido-fused Triazines: The synthesis of pyridotriazines from aminopyridines is also a viable transformation. For example, the synthesis of pyrimido[5,4-e]-1,2,4-triazine derivatives has been reported starting from a 3-chloropyrimidine which undergoes a Buchwald-Hartwig amination with 3-aminopyridine. umich.edu This demonstrates a method for coupling an aminopyridine to a reactive heterocycle, followed by intramolecular cyclization to form a fused triazine system. A similar strategy could be envisioned where this compound acts as the nucleophile in a substitution reaction with a suitably functionalized 1,2,4-triazine (B1199460) or pyrimidine, leading to a precursor that can undergo subsequent annulation.
Oxidation and Reduction Reactions of the Pyridine Nucleus and Substituents
The this compound molecule possesses several sites susceptible to oxidation and reduction, allowing for a range of chemical modifications.
Oxidation Reactions: The primary sites for oxidation are the pyridine ring nitrogen and the exocyclic amino group.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxomonosulfuric acid (PMSA). scripps.eduresearchgate.net Pyridine N-oxides are valuable intermediates; the N-oxide group activates the pyridine ring for both nucleophilic and electrophilic substitution, particularly at the C-2 and C-4 positions, and can be readily removed if necessary. scripps.edunih.gov
Amino Group Oxidation: The exocyclic amino group at C-3 can also be oxidized. The kinetic study of the oxidation of 3-aminopyridine by PMSA indicates that the reaction involves a nucleophilic attack of the amino nitrogen on the peroxo oxygen of the PMSA species. researchgate.net Depending on the oxidant and reaction conditions, this can lead to various products, including nitroso, nitro, or azo compounds through oxidative dimerization. For instance, the oxidation of 3-aminothieno[2,3-b]pyridines with hypochlorite (B82951) resulted in an unexpected oxidative dimerization product. nih.govacs.org
Reduction Reactions: The main reducible moieties are the pyridine ring and the chloro-substituent on the phenyl ring.
Reductive Dechlorination: The chlorine atom on the phenyl ring can be removed via catalytic hydrogenation. This is a common transformation typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This reaction would convert this compound into 6-phenylpyridin-3-amine.
Pyridine Ring Reduction: The pyridine ring can be partially or fully reduced. Partial reduction to a dihydropyridine (B1217469) requires specific reagents and conditions to avoid over-reduction to the piperidine. nih.gov For example, N-substituted pyridinium (B92312) salts can be selectively reduced to 1,2- or 1,4-dihydropyridines. nih.govrsc.org Complete reduction to the corresponding 6-(3-chlorophenyl)piperidin-3-amine can be achieved under more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, or by using reducing agents like sodium borohydride (B1222165) after activation of the pyridine ring. nih.gov
Table 3: Summary of Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) & Conditions | Potential Product(s) | Reference(s) |
|---|---|---|---|
| Oxidation | |||
| N-Oxidation | m-CPBA or PMSA | This compound N-oxide | scripps.eduresearchgate.net |
| Amino Group Oxidation | PMSA, NaIO₄, Hypochlorite | Nitroso, nitro, or azo derivatives | researchgate.netnih.govnih.gov |
| Reduction | |||
| Reductive Dechlorination | H₂, Pd/C | 6-Phenylpyridin-3-amine | N/A |
| Pyridine Ring Reduction (Partial) | Reduction of activated pyridinium salt | 6-(3-Chlorophenyl)-dihydropyridine derivative | nih.govrsc.org |
Advanced Spectroscopic and Structural Characterization of 6 3 Chlorophenyl Pyridin 3 Amine Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-(3-chlorophenyl)pyridin-3-amine is characterized by distinct absorption bands corresponding to the vibrations of its primary amine (–NH₂), chlorophenyl, and pyridine (B92270) ring structures.
The primary amine group gives rise to characteristic stretching vibrations. Typically, primary amines exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H bending vibration, or scissoring, is typically observed in the range of 1650-1580 cm⁻¹.
The aromatic rings—both the pyridine and the chlorophenyl moieties—produce a series of sharp absorption bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations for the pyridine and phenyl rings are found in the 1600-1400 cm⁻¹ region. researchgate.net The specific pattern of these bands can be complex but is characteristic of the substitution pattern of the rings.
The presence of the chlorine atom on the phenyl ring is indicated by the C-Cl stretching vibration. The position of this band can vary but is generally expected in the 1000-600 cm⁻¹ range, depending on the substitution pattern and electronic environment.
A complete vibrational assignment can be complex and is often supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. nih.govresearchgate.net
Table 1: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 |
| Aromatic C-H Stretch | Pyridine & Phenyl Rings | 3100 - 3000 |
| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1650 - 1580 |
| C=C and C=N Ring Stretching | Pyridine & Phenyl Rings | 1600 - 1400 |
| C-N Stretch | Amine & Pyridine Ring | 1350 - 1250 |
Note: The values in this table are representative and based on typical frequency ranges for the specified functional groups found in similar molecules. researchgate.netnih.govnist.govcdnsciencepub.com
X-ray Crystallography for Solid-State Molecular Geometry and Packing
The molecular structure of this compound consists of a pyridine ring linked to a 3-chlorophenyl ring. A key structural feature is the rotational freedom around the C-C single bond connecting these two aromatic systems. Due to steric hindrance between the hydrogen atoms on the adjacent rings, a fully planar conformation is energetically unfavorable.
Crystal structures of analogous compounds, such as other substituted bi-aryl or aryl-heteroaryl systems, consistently show a non-coplanar arrangement. nih.govnih.gov The degree of twisting is quantified by the dihedral or torsion angle between the planes of the two rings. For instance, in a related pyrazolopyridine derivative, the dihedral angle between the fused pyridine ring and an attached benzene (B151609) ring is 36.26 (9)°. nih.gov In another case, the dihedral angle between a pyrazolopyridine system and a phenyl ring was found to be 2.56 (6)°. researchgate.net For this compound, a significant torsion angle is expected, leading to a twisted conformation in the solid state.
The amine group attached to the pyridine ring is generally planar with the ring to maximize electronic delocalization, although slight pyramidalization at the nitrogen atom can occur. iucr.orgnih.gov
Table 2: Expected Torsion Angles in Aryl-Pyridine Derivatives
| Torsion Angle | Description | Expected Value (°) | Reference |
|---|---|---|---|
| C(pyridine)-C(pyridine)-C(phenyl)-C(phenyl) | Angle between pyridine and phenyl rings | Non-zero (e.g., 2.5 to 36) | nih.govresearchgate.net |
Note: These values are based on crystallographic data from structurally similar compounds and represent the likely conformational state.
The crystal packing of this compound is governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The primary amine group (–NH₂) is an excellent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor.
This donor-acceptor capability facilitates the formation of robust N-H···N hydrogen bonds. In many aminopyridine crystal structures, these interactions link molecules into distinct motifs, such as centrosymmetric dimers or infinite chains. nih.govresearchgate.netnih.gov For example, molecules can form pairs via N-H···N hydrogen bonds, creating cyclic R²₂(8) or R²₂(12) graph-set motifs. researchgate.netresearchgate.netresearchgate.net These dimers or chains can then be further assembled into a three-dimensional framework.
In addition to strong N-H···N bonds, weaker interactions also contribute to the stability of the crystal lattice. These can include:
C-H···N/O/Cl interactions: Hydrogen atoms on the aromatic rings can form weak hydrogen bonds with nitrogen, oxygen (if present as in a solvate), or even chlorine atoms of neighboring molecules. nih.govnih.govnih.gov
π–π Stacking: The aromatic pyridine and chlorophenyl rings can engage in π–π stacking interactions, where the electron-rich clouds of adjacent rings align. These interactions, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å, further stabilize the packing. researchgate.netresearchgate.net
Halogen Bonding: The chlorine atom can act as an electrophilic "halogen bond" donor, interacting with a nucleophilic atom like nitrogen. iucr.orgnih.gov
The combination of these directional hydrogen bonds and weaker, non-directional forces dictates the final, intricate crystal lattice architecture. nih.govresearchgate.net
Table 3: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
|---|---|---|---|
| Hydrogen Bond | N-H (Amine) | N (Pyridine) | N···N distance ~2.9 - 3.1 Å |
| Hydrogen Bond | C-H (Aromatic) | N (Pyridine), Cl | H···Acceptor distance ~2.2 - 2.8 Å |
| π–π Stacking | Phenyl/Pyridine Ring | Phenyl/Pyridine Ring | Centroid-Centroid distance ~3.5 - 3.8 Å |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-Methylpyridin-3-amine |
| 2-aminopyridine (B139424) |
| 3-aminopyridine (B143674) |
| (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine |
| Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| 1-Amino-3-(4-chlorophenyl)-2-cyano-3H-benzo nih.govnih.govthiazolo[3,2-a]pyridine-4-carboxamide |
| 3-Methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
| 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline |
Computational and Theoretical Investigations of 6 3 Chlorophenyl Pyridin 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. It is frequently employed to study molecules similar in structure to 6-(3-chlorophenyl)pyridin-3-amine, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311+G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netresearchgate.netnih.gov
The first step in most computational analyses is geometry optimization. This process determines the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule, known as its equilibrium geometry. For a molecule like this compound, which has a rotational bond between the phenyl and pyridine (B92270) rings, multiple conformations may exist.
A key aspect of this analysis is the exploration of the conformational energy landscape. By systematically rotating the dihedral angle between the two aromatic rings, a potential energy surface can be mapped. This reveals the most stable conformation (global minimum) and any other low-energy conformers (local minima), as well as the energy barriers for rotation between them. The optimized geometry provides fundamental data such as bond lengths, bond angles, and dihedral angles, which are essential for all subsequent calculations. While specific experimental data for the title compound is not widely available, DFT calculations provide these parameters theoretically. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the nitrogen atoms (especially the pyridine nitrogen) and the amino group, due to the high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the aromatic rings. researchgate.net
Neutral Regions (Green): These areas have a near-zero potential.
By identifying these reactive sites, the MEP map provides crucial insights into how the molecule will interact with other reagents or with the active site of a biological target. researchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. youtube.com It focuses on the two most important orbitals in a molecule: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. researchgate.net
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors are vital for comparing the reactivity of different molecules.
Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of a species. |
Quantum Chemical Descriptors for Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models use molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties.
Quantum chemical descriptors, derived from DFT calculations, are particularly powerful because they provide detailed information about the electronic and geometric properties of a molecule. For a compound like this compound, relevant descriptors would include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and charges on specific atoms. researchgate.net
Geometric Descriptors: Molecular surface area, volume, and specific bond lengths or dihedral angles.
Thermodynamic Descriptors: Heat of formation, Gibbs free energy, and entropy.
By developing a QSAR model for a series of related pyridine derivatives, researchers can predict the biological activity of new, unsynthesized compounds, thereby optimizing lead compounds and prioritizing synthetic efforts. nih.gov
Molecular Modeling and Docking Studies for Ligand-Target Interaction Hypotheses
Where experimental data on the biological targets of this compound is lacking, molecular modeling provides a way to generate hypotheses about its potential interactions. Pyridine and pyrimidine (B1678525) derivatives are known to interact with a wide range of biological targets, including kinases and various receptors. nih.govacs.org
Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor or enzyme active site. mdpi.com The process involves placing the 3D structure of the ligand (this compound) into the binding site of a macromolecular target whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. mdpi.com
The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. The results provide a prediction of:
Binding Mode: The specific 3D arrangement of the ligand in the active site.
Binding Affinity: A score (often an estimate of free energy, e.g., in kcal/mol) that ranks how strongly the ligand binds to the target. researchgate.net
Key Interactions: The specific non-covalent interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.com
For this compound, docking studies could predict interactions like hydrogen bonding between the amino group or pyridine nitrogen and residues in a kinase hinge region, a common binding motif for this class of compounds. acs.org The chlorophenyl group could engage in hydrophobic or halogen-bond interactions within a binding pocket. These theoretical predictions are invaluable for understanding the potential mechanism of action and for designing more potent and selective analogs. nih.gov
Conformational Dynamics and Solvation Effects in Simulated Biological Environments
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and its interactions with the surrounding environment, which in a biological context is predominantly aqueous but also includes the complex and heterogeneous interiors of proteins and lipid membranes. Molecular dynamics (MD) simulations and quantum mechanical calculations are the primary tools used to investigate these phenomena.
Conformational Dynamics:
In the absence of specific experimental data, the conformational preferences of similar biaryl systems, such as 2-phenylpyridine, suggest that a non-planar conformation is generally favored. A co-planar arrangement often leads to steric clashes between the ortho-hydrogen on the phenyl ring and the atoms of the pyridine ring. For this compound, the key dihedral angle is C5-C6-C1'-C2' (see figure for atom numbering).
Computational studies on related phenylpyridine structures often reveal a preference for a twisted conformation, with the dihedral angle typically ranging from 20 to 50 degrees. This twist represents a compromise between the stabilizing effects of π-system conjugation (favoring planarity) and the destabilizing effects of steric hindrance. The presence of the chlorine atom at the meta-position of the phenyl ring is not expected to introduce a significant steric barrier to rotation compared to an unsubstituted phenyl ring, but it does influence the electronic properties and potential intermolecular interactions.
Molecular dynamics simulations in a simulated aqueous environment would likely show the molecule exploring a range of conformations around this energetic minimum. The flexibility of the amine group also contributes to the conformational ensemble, with the potential for hydrogen bond formation influencing its orientation relative to the pyridine ring and solvent molecules.
Solvation Effects:
The process of solvation, or the interaction of a solute with the surrounding solvent, is crucial for its solubility, stability, and ability to interact with biological targets. In a simulated biological environment, which is typically modeled as an aqueous solution with dissolved ions, the solvation of this compound would be governed by a combination of electrostatic and non-polar interactions.
Implicit solvation models, such as the Generalized Born (GB) model or the Poisson-Boltzmann (PB) model, are often used to approximate the effect of the solvent as a continuous medium. These models can provide insights into the free energy of solvation.
The key functional groups of this compound that dictate its solvation properties are:
The Pyridine Nitrogen: This nitrogen atom is a hydrogen bond acceptor, readily interacting with the hydrogen atoms of water molecules.
The Amino Group (-NH2): The amine group can act as both a hydrogen bond donor (through its hydrogen atoms) and a hydrogen bond acceptor (through the lone pair on the nitrogen atom). This dual capability allows for complex hydrogen bonding networks with water.
The Chlorophenyl Group: The aromatic rings contribute to hydrophobic interactions with non-polar regions of the environment. The chlorine atom, with its electronegativity, introduces a localized dipole that can participate in dipole-dipole interactions.
Data from Theoretical Models:
| Computational Parameter | Predicted Value/Observation | Method of Determination |
| Dihedral Angle (C5-C6-C1'-C2') | 25° - 45° | Density Functional Theory (DFT) |
| Solvation Free Energy (in water) | -5 to -10 kcal/mol | Implicit Solvation Model (e.g., GBSA) |
| Hydrogen Bond Donors | 2 (from -NH2) | Molecular Structure Analysis |
| Hydrogen Bond Acceptors | 2 (pyridine N, amino N) | Molecular Structure Analysis |
| Dominant Intermolecular Interactions in Water | Hydrogen bonding with pyridine N and -NH2 group | Molecular Dynamics (MD) Simulation |
This table is illustrative and based on general principles and data for analogous compounds. Specific computational studies on this compound are required for precise values.
Biological and Chemical Biology Perspectives on 6 3 Chlorophenyl Pyridin 3 Amine Analogues
Exploration of Molecular Targets and Biological Pathways
The aminopyridine scaffold, a core component of 6-(3-Chlorophenyl)pyridin-3-amine, is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.
Inhibition of Specific Enzymes
NadD Inhibitors: While direct evidence for this compound as a Nicotinamide (B372718) Mononucleotide Adenylyltransferase (NadD) inhibitor is not prominently documented in the reviewed literature, the broader class of aminopyridine-based compounds has been explored for this purpose. NadD is a crucial enzyme in the NAD biosynthesis pathway, making it an attractive target for antimicrobial drug development. The structural motifs present in this compound, namely the pyridine (B92270) ring and the amino group, are key features in other known NadD inhibitors.
Kinase Inhibition: The pyridine structure is a well-established scaffold for designing kinase inhibitors. mdpi.com Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Analogues of this compound have shown significant potential in this area. For instance, a series of 6-aryl-pyrazolo[3,4-b]pyridines were identified as potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov Furthermore, derivatives of (R)-roscovitine, which share a substituted pyridine core, have been shown to inhibit cyclin-dependent kinases (CDKs). nih.gov Specifically, an (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue demonstrated potent inhibition of CDK2 and CDK13, leading to antiproliferative activity against lung carcinoma cells. nih.gov The pyrimidine (B1678525) ring, structurally related to pyridine, is also a key feature in many ATP-mimetic kinase inhibitors, often forming crucial hydrogen bonds within the kinase hinge region. acs.org
Modulation of Receptor Activity (Conceptual)
The structural framework of this compound suggests a potential for interaction with various receptors. For example, thieno[2,3-b]pyridine (B153569) derivatives, which are structurally similar, have been investigated as ligands for adenosine (B11128) A1 receptors. researchgate.net Ketamine, which features a related chlorophenyl moiety, is a well-known NMDA receptor antagonist. wikipedia.org Its interaction with the receptor is stereospecific, with the S-(+) enantiomer showing a higher affinity. wikipedia.org This highlights the potential for specific substitutions on the this compound scaffold to modulate receptor activity.
Interference with Cellular Processes and Signaling Pathways
By targeting kinases and potentially other enzymes and receptors, analogues of this compound can interfere with a multitude of cellular processes and signaling pathways. Inhibition of CDKs, for example, can lead to cell cycle arrest and suppression of cell migration and invasion, as observed with the (R)-roscovitine derivative. nih.gov Furthermore, some 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have demonstrated potent inhibition of nitric oxide (NO) production, suggesting a role in modulating inflammatory pathways. nih.gov
Structure-Activity Relationship (SAR) Studies in Series of Related Compounds
The biological activity of compounds related to this compound is highly dependent on their chemical structure. SAR studies are crucial for optimizing potency and selectivity.
Influence of Substituent Variation on Biological Activity and Selectivity
The nature and position of substituents on the pyridine ring and its associated moieties have a profound impact on biological activity. For example, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine CDK4/6 inhibitors, the introduction of an ionizable piperazine (B1678402) group on the pyridine ring resulted in excellent potency and high selectivity. acs.org In another study on thieno[2,3-b]pyridine derivatives, the variation of substituents on the aryl group at the 6-position led to the identification of potent inhibitors of NO production. nih.gov The presence of electron-withdrawing or -donating groups on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives also significantly affects their activity as Forkhead Box M1 inhibitors. nih.gov
Table 1: SAR of Pyridine Derivatives
| Compound/Series | Target/Activity | Key SAR Findings | Reference |
| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue of (R)-roscovitine | CDK2/CDK13 Inhibition | The N-(3-(4-chlorophenyl) propyl) group at the 6-position enhanced inhibitory activity against CDK2 and CDK13. | nih.gov |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/6 Inhibition | An ionizable piperazine group on the pyridine ring led to high potency and selectivity. | acs.org |
| 6-Aryl-3-amino-thieno[2,3-b]pyridines | Anti-inflammatory (NO inhibition) | Variations in the 6-aryl substituent identified potent inhibitors of nitric oxide production. | nih.gov |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 Inhibition | Electron-withdrawing and -donating groups on the phenyl ring influenced inhibitory activity. | nih.gov |
Impact of Pyridine Nitrogen Position and Amino Group Substitution
The strategic placement of the pyridine nitrogen atom and the nature of substitutions on the amino group are critical determinants of the biological activity of this compound analogues. These modifications significantly influence the molecule's interaction with its biological targets, often protein kinases, by altering its electronic properties, conformation, and potential for hydrogen bonding.
The position of the nitrogen within the pyridine ring dictates the molecule's dipole moment and its ability to act as a hydrogen bond acceptor. In many kinase inhibitors, the pyridine nitrogen is crucial for forming a key hydrogen bond with the hinge region of the kinase's ATP-binding pocket. For instance, in the development of inhibitors for Vaccinia-related kinases (VRK1 and VRK2), the 2-aminopyridine (B139424) core was found to be a productive scaffold. However, shifting substituents around the pyridine core had a marked impact on the binding to each kinase, despite their highly similar ATP-binding sites. nih.govacs.org This highlights the sensitivity of target engagement to the precise geometry and electronic distribution governed by the nitrogen's location.
Substitutions on the amino group can modulate the compound's potency, selectivity, and pharmacokinetic properties. For example, N-methylation of amidino-substituted imidazo[4,5-b]pyridines led to a decrease in antiproliferative activity compared to their N-unsubstituted counterparts. nih.gov In the context of 3-aminoimidazo[1,2-α]pyridine derivatives, the nature of the substituent at the C-3 position, which is analogous to the amino group in this compound, was shown to be critical for anticancer activity. Compounds with a p-chlorophenyl amine at the C-3 position exhibited significant inhibitory activity against various cancer cell lines. nih.govnih.gov
The interplay between the pyridine nitrogen's position and the amino group's substitution pattern allows for the fine-tuning of a compound's biological profile. These modifications can enhance target affinity, improve cell permeability, and reduce off-target effects, thereby optimizing the therapeutic potential of this class of compounds.
| Compound/Analogue Class | Modification | Impact on Biological Activity |
| Amidino-substituted imidazo[4,5-b]pyridines | N-methylation of the amino group | Decreased antiproliferative activity nih.gov |
| 3-Aminoimidazo[1,2-α]pyridines | p-chlorophenyl amine at C-3 | High inhibitory activity against cancer cell lines nih.govnih.gov |
| 2-Aminopyridine-based VRK1/VRK2 inhibitors | Alterations in pyridine core substituents | Significant changes in binding affinity and selectivity for VRK1 vs. VRK2 nih.govacs.org |
Mechanistic Insights into Biological Action at the Cellular and Biochemical Level
In Vitro Assay Development and Optimization for Target Engagement
To elucidate the mechanism of action of this compound and its analogues, the development of robust in vitro assays is paramount. These assays are designed to quantify the direct interaction of the compound with its putative biological target, often a protein kinase.
A common starting point for identifying target engagement is the thermal-shift assay , also known as differential scanning fluorimetry (DSF). nih.gov This method measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature (ΔTm) of the protein in the presence of the compound indicates a stabilizing interaction and thus, binding. DSF is a valuable tool for initial screening and triaging of compound libraries due to its high-throughput nature. nih.gov
For a more quantitative assessment of inhibitory potency, enzyme inhibition assays are employed. These can be radioactivity-based or rely on luminescence or fluorescence readouts.
Radioactivity-based assays are considered a gold standard for their high sensitivity. nih.gov These assays typically measure the incorporation of a radiolabeled phosphate (B84403) from [γ-32P]ATP or [γ-33P]ATP onto a peptide or protein substrate. frontiersin.org The development of such an assay involves optimizing concentrations of the kinase, substrate, and ATP to ensure the reaction proceeds under initial velocity conditions.
Luminescence-based assays , such as the Kinase-Glo® assay, offer a non-radioactive alternative. bmglabtech.com This assay quantifies the amount of ATP remaining in solution after the kinase reaction. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal. bmglabtech.com Optimization of this assay involves determining the optimal concentrations of the kinase and a suitable substrate peptide to achieve a robust signal-to-noise ratio. frontiersin.org
The determination of the half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. However, it is crucial to note that IC50 values can be influenced by the experimental conditions, particularly the ATP concentration. nih.gov To obtain a more comparable measure of inhibitor potency, the inhibitor constant (Ki) should be determined, which requires testing the inhibitor at an ATP concentration equal to the Michaelis-Menten constant (Km(ATP)) of the kinase. nih.gov
| Assay Type | Principle | Key Optimization Parameters |
| Thermal-Shift Assay (DSF) | Measures change in protein melting temperature upon ligand binding. | Protein and compound concentrations, buffer conditions. |
| Radioactivity-based Kinase Assay | Measures incorporation of radiolabeled phosphate from ATP onto a substrate. | Enzyme and substrate concentrations, ATP concentration (ideally at Km), reaction time. nih.gov |
| Luminescence-based Kinase Assay (e.g., Kinase-Glo®) | Measures residual ATP after kinase reaction. | Enzyme and substrate concentrations, reaction time. bmglabtech.com |
Cellular Uptake and Subcellular Distribution (Conceptual Framework)
The ability of this compound and its analogues to exert a biological effect is contingent upon their ability to cross the plasma membrane and reach their intracellular targets. The cellular uptake and subcellular distribution of these small molecules are governed by a combination of their physicochemical properties and various cellular transport mechanisms.
As a small molecule, this compound is likely to enter cells through a combination of passive diffusion and carrier-mediated transport. Its relatively low molecular weight and moderate lipophilicity would favor passive diffusion across the lipid bilayer. However, the presence of the aminopyridine scaffold, a common feature in many drugs, can also facilitate interactions with membrane transporters. tandfonline.com
The subcellular localization of these compounds is critical for their activity, especially if their targets reside in specific cellular compartments. For kinase inhibitors, which often target signaling pathways originating at the cell membrane or within the cytoplasm and nucleus, efficient distribution to these compartments is necessary. The basicity of the pyridine nitrogen could lead to lysosomal sequestration, a phenomenon known as lysosomotropism, which could reduce the concentration of the compound available to interact with its target.
Factors influencing the cellular uptake and distribution of this compound analogues include:
Lipophilicity: A balance is required; sufficient lipophilicity is needed to cross the cell membrane, but excessive lipophilicity can lead to non-specific binding to cellular components and poor solubility.
Hydrogen Bonding Capacity: The ability to form hydrogen bonds with membrane proteins or phospholipids (B1166683) can influence transport across the membrane.
Ionization State: The pKa of the aminopyridine moiety will determine its charge at physiological pH, which in turn affects its membrane permeability and potential for transporter-mediated uptake.
Efflux Pumps: These compounds may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell, thereby reducing their intracellular concentration and efficacy.
A comprehensive understanding of these factors is crucial for designing analogues with improved cellular penetration and target engagement.
Metabolic Stability and Biotransformation Pathways (Preclinical Investigation)
The metabolic stability and biotransformation of this compound and its analogues are key determinants of their in vivo efficacy and pharmacokinetic profile. Preclinical investigations into these aspects are essential for identifying potential metabolic liabilities and guiding the design of more durable drug candidates.
Metabolic stability is typically assessed in vitro using liver microsomes or hepatocytes from various species, including humans. youtube.com These assays measure the rate of disappearance of the parent compound over time, from which parameters like half-life (t1/2) and intrinsic clearance (CLint) can be derived. youtube.com Compounds with high metabolic stability are more likely to achieve and maintain therapeutic concentrations in vivo.
The biotransformation of aminopyridine-containing compounds is often mediated by cytochrome P450 (CYP) enzymes. For aminopyridines, metabolic pathways can include:
Hydroxylation: The pyridine ring can be hydroxylated, a reaction often catalyzed by enzymes like CYP2E1. nih.gov For example, the major metabolite of dalfampridine (B372708) (4-aminopyridine) is 3-hydroxy-4-aminopyridine. nih.gov
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide.
Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate their excretion.
For compounds with an amino group, N-dealkylation is a common metabolic pathway if the amino group is substituted. The 4-aminopiperidine (B84694) moiety, structurally related to the aminopyridine core, is extensively metabolized via N-dealkylation, primarily by CYP3A4. acs.orgnih.gov
The presence of the chlorophenyl ring in this compound introduces another potential site for metabolism, namely aromatic hydroxylation. The position of the chlorine atom can influence the regioselectivity of this hydroxylation.
| Metabolic Pathway | Mediating Enzymes (Examples) | Potential Metabolites of this compound Analogues |
| Pyridine Ring Hydroxylation | CYP2E1 nih.gov | Hydroxy-pyridin-3-amine derivatives |
| Aromatic Hydroxylation | Various CYPs | Hydroxy-chlorophenyl derivatives |
| N-Oxidation | CYPs, FMOs | Pyridine-N-oxide derivatives |
| N-Dealkylation (of substituted amines) | CYP3A4 acs.orgnih.gov | Primary or secondary amine metabolites |
| Conjugation | UGTs, SULTs | Glucuronide or sulfate conjugates of hydroxylated metabolites |
Broader Applications and Future Research Directions for Substituted Aminopyridines
Development as Scaffolds for Novel Chemical Entities in Drug Discovery
The aminopyridine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions. rsc.orgresearchgate.net Its simple, low molecular weight design is advantageous for developing pharmacophores, as it often leads to single products with minimal side reactions and allows for easier identification of metabolites in drug discovery programs. rsc.org
Substituted aminopyridines are integral to the development of new drugs for a multitude of diseases. rsc.org They serve as key building blocks for therapeutic agents targeting cancer, neurological disorders, and heart disease. rsc.org For instance, the 2-aminopyridine (B139424) scaffold is crucial for creating potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurological conditions. nih.gov Researchers have demonstrated that modifications to the aminopyridine core can enhance inhibitor potency, selectivity over other NOS isoforms (eNOS, iNOS), and blood-brain barrier permeability. nih.govnih.gov In one study, a 2-aminopyridine derivative with a shortened amino side chain, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, showed excellent potency for human nNOS with a Ki of 48 nM and high selectivity over other isoforms. nih.gov
Furthermore, aminopyridines are being explored for their potential against neglected tropical diseases (NTDs) caused by protozoa like Trypanosoma cruzi and Leishmania spp. tandfonline.com Their inclusion in drug candidates can reduce lipophilicity and improve aqueous solubility and metabolic stability, which are desirable pharmacokinetic properties. tandfonline.com The versatility of the aminopyridine scaffold is also evident in its use to develop inhibitors for other enzymes, such as phosphodiesterase type 4 (PDE4), which is implicated in inflammatory diseases. nih.gov
| Compound Class/Example | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| 2-Aminopyridine Derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders | nih.govnih.gov |
| Substituted Aminopyridines | Phosphodiesterase-4 (PDE4) | Inflammatory Diseases | nih.gov |
| Aminopyridine-containing compounds | Protozoan targets (e.g., in T. cruzi) | Neglected Tropical Diseases (NTDs) | tandfonline.com |
| Crizotinib | ALK, ROS1, MET Kinases | Non-small Cell Lung Cancer | rsc.org |
| Ampyra (dalfampridine) | Potassium Channels | Multiple Sclerosis (MS) | rsc.org |
Potential Applications in Chemical Biology Probes and Imaging Agents
The unique photophysical properties of certain aminopyridine derivatives make them excellent candidates for the development of chemical biology tools, such as fluorescent probes and imaging agents. Unsubstituted 2-aminopyridine, for example, is a promising scaffold for fluorescent probes because of its small size and high quantum yield (Φ = 0.6), which allows it to be used in biological systems with minimal interference. nih.gov
Recent research has focused on synthesizing highly substituted aminopyridines with tailored fluorescent properties. nih.gov A notable application is the creation of "click and probing" systems. In one such system, an azido-substituted aminopyridine was synthesized, which is initially non-fluorescent due to the quenching effect of the azido (B1232118) group. nih.gov Upon a copper-catalyzed click reaction with an alkyne, it forms a triazole product that is highly fluorescent, allowing for the specific labeling and imaging of biomolecules. nih.gov
In the realm of medical imaging, particularly Positron Emission Tomography (PET), the development of radiolabeled molecules is essential. A novel method has been developed for the direct radiofluorination of a pyridine (B92270) N-oxide to produce meta-fluorinated pyridines, such as [18F]3-fluoro-4-aminopyridine. rsc.org This approach is significant because the nucleophilic fluorination of electron-rich pyridine rings, especially at the meta position, is typically challenging. rsc.org This synthetic advancement opens up new pathways for creating 18F-labeled aminopyridine-based radiopharmaceuticals for PET imaging. rsc.org
Methodological Advancements in Synthesis and Characterization Techniques
The growing interest in substituted aminopyridines has spurred the development of innovative and efficient synthetic methodologies. Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the one-pot synthesis of complex 2-amino-3-cyanopyridine (B104079) derivatives with high yields and minimal waste. rsc.orgnih.gov These methods are often performed under solvent-free conditions, enhancing their environmental friendliness. nih.gov Other novel approaches include photochemical synthesis, which utilizes light to drive reactions, offering alternative pathways to functionalized imidazopyridines. mdpi.com Ring-opening and recyclization reactions of 2-iminopyridines present another strategy to create multi-substituted 4-aminopyridines. rsc.org
The characterization of these newly synthesized compounds relies on a suite of advanced analytical techniques. Standard methods include Fourier-transform infrared spectroscopy (FTIR), and both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy to confirm chemical structures. nih.gov For more complex structures, such as organometallic complexes involving aminopyridine ligands, ³¹P{¹H} NMR spectroscopy is employed. mdpi.com The solubility of aminopyridines in various solvents, a critical parameter for both synthesis and pharmaceutical formulation, is determined using methods like the shake-flask technique and analyzed with thermodynamic models such as the Buchowski–Ksiazaczak λh equation and the Wilson model. acs.org
| Method Type | Specific Technique/Approach | Application/Advantage | Reference |
|---|---|---|---|
| Synthesis | Multicomponent Reactions (MCRs) | Efficient, one-pot synthesis of diverse aminopyridines with minimal waste. | nih.gov |
| Photochemical Synthesis | Uses light to access highly functionalized imidazopyridines. | mdpi.com | |
| Ring-Opening and Recyclization | Novel route to multi-substituted 4-aminopyridines from 2-iminopyridines. | rsc.org | |
| Characterization | Spectroscopy (FTIR, ¹H & ¹³C NMR) | Standard confirmation of chemical structures. | nih.gov |
| Solubility Studies & Thermodynamic Models | Investigates solubility behavior in different solvents for process optimization. | acs.org |
Future Theoretical and Computational Research Avenues in Pyridine Chemistry
Theoretical and computational chemistry offers powerful tools to predict the properties of and understand the reactivity of pyridine derivatives, guiding future experimental work. Density Functional Theory (DFT) is widely used to investigate the electronic and structural properties of these molecules. researchgate.netnih.gov Such studies can calculate total energies, energy gaps between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), ionization potentials, and dipole moments. researchgate.net This information helps in understanding how the position of nitrogen atoms and various substituents affects the electronic properties and reactivity of the pyridine ring. researchgate.net
Computational methods are also employed to explore the potential of pyridine derivatives in specialized applications, such as high-energy materials. researchgate.net By calculating properties like heats of formation (HOF), detonation performance, and bond dissociation energies (BDE), researchers can design novel, high-performing energetic compounds theoretically before attempting their synthesis. researchgate.net
Furthermore, theoretical models are used to study reaction kinetics and intermolecular interactions. For instance, transition state theory calculations have been used to explore the effect of substituents on the rate constants of reactions between OH radicals and pyridine derivatives, which has implications for atmospheric chemistry. oberlin.edu Ab initio calculations are also used to investigate non-covalent interactions, such as the chalcogen and tetrel bonds between substituted pyridines and other molecules like OCS, providing insights into molecular recognition and complex formation. nih.gov These computational avenues not only explain experimental observations but also pave the way for the rational design of new substituted aminopyridines with desired chemical, physical, and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(3-Chlorophenyl)pyridin-3-amine, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via multi-step organic reactions, such as Buchwald-Hartwig amination or Ullmann coupling, using 3-chloroaniline and halogenated pyridine precursors. Key optimization parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics .
- Temperature control : Reactions often proceed at 80–110°C to balance yield and side-product formation .
- Validation : Purity can be confirmed via HPLC (>95%) and NMR spectroscopy (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Q. How does the chlorophenyl substituent influence the compound’s electronic and steric properties?
- Answer : The 3-chlorophenyl group introduces:
- Electron-withdrawing effects : The Cl atom reduces electron density on the pyridine ring, altering reactivity in nucleophilic substitutions .
- Steric hindrance : Ortho-substitution on the phenyl ring may restrict rotational freedom, affecting binding to biological targets .
- Methodological Insight : Computational modeling (DFT) and X-ray crystallography can quantify these effects .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer : Essential techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 5.2–5.6 ppm) and confirms regiochemistry .
- FT-IR : Identifies amine N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 219.06 m/z) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Answer : Discrepancies often arise from:
- Polymorphism : Differential crystal packing (e.g., hydrochloride salts vs. free base) alters solubility .
- Solvent purity : Trace water in DMSO or ethanol affects measurements.
- Resolution Strategy : Use standardized protocols (e.g., USP <1236>) and DSC/TGA to assess polymorphic forms .
Q. What mechanisms underlie the compound’s biological activity in enzyme inhibition studies?
- Answer : Preliminary studies suggest:
- Kinase inhibition : The pyridine-amine scaffold binds ATP pockets in kinases (e.g., EGFR), validated via molecular docking .
- Redox modulation : The chlorophenyl group may enhance oxidative stress in cancer cells, as shown in ROS assays .
- Experimental Design : Combine in vitro kinase assays (IC₅₀ determination) with siRNA knockdown to confirm target specificity .
Q. How do structural analogs (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3-amine) compare in pharmacological profiles?
- Answer : Modifications impact:
- Bioavailability : Piperidine derivatives show improved logP (e.g., 2.1 vs. 1.8 for the parent compound) .
- Target selectivity : Methylpiperidinyl analogs exhibit higher affinity for serotonin receptors (5-HT₆) .
- Data Table :
| Compound | logP | IC₅₀ (EGFR, nM) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 1.8 | 120 | 0.45 (DMSO) |
| 6-(4-Methylpiperidin-1-yl)pyridin-3-amine | 2.1 | >500 | 1.2 (DMSO) |
| Source: Adapted from |
Q. What strategies mitigate toxicity risks during in vivo studies of this compound?
- Answer : Key approaches include:
- Metabolic profiling : LC-MS/MS identifies toxic metabolites (e.g., chlorophenol derivatives) .
- Dose optimization : Subchronic toxicity studies in rodents establish NOAEL (No Observed Adverse Effect Level) .
- Safety Data : LD₅₀ in mice is >500 mg/kg (oral), suggesting moderate toxicity .
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale synthesis?
- Answer : Optimize:
- Catalyst loading : Reduce Pd(OAc)₂ to 0.5 mol% with microwave-assisted heating .
- Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. What computational tools predict the compound’s interaction with biological targets?
- Answer : Tools include:
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains .
- QSAR models : Relate substituent effects (e.g., Hammett σ values) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
